molecular formula C9H21N4O6P B1254657 Arginine fosfomycin CAS No. 70518-66-0

Arginine fosfomycin

Cat. No.: B1254657
CAS No.: 70518-66-0
M. Wt: 312.26 g/mol
InChI Key: RCQYFRXCPSNFHM-JIEZGJTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine fosfomycin is a salt formulation of the broad-spectrum antibiotic fosfomycin, where the active molecule is compounded with the amino acid arginine. This specific composition is detailed in patent CN102579466A, which highlights its utility in the preparation of pharmaceutical injections, where the arginine salt can offer benefits such as improved stability and solubility compared to other salt forms . Fosfomycin is a unique, broad-spectrum bactericidal antibiotic that inhibits bacterial cell wall biosynthesis by irreversibly inactivating the MurA (UDP-N-acetylglucosamine-enolpyruvyltransferase) enzyme . It acts as an analog of phosphoenolpyruvate (PEP), covalently binding to a cysteine residue in the enzyme's active site and blocking the first committed step in peptidoglycan production . This singular mechanism of action means there is no cross-resistance with other antibiotic classes like β-lactams or glycopeptides . For research purposes, fosfomycin demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria. Critically, it remains effective against many multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and ESBL-producing Escherichia coli . Its ability to penetrate bacterial biofilms and exhibit synergistic effects when combined with other antibiotics, such as β-lactams or carbapenems, makes it a valuable candidate for investigating combination therapies for complex infections . Researchers can utilize this compound to explore its pharmacokinetic properties, as fosfomycin is known to have low plasma protein binding and is excreted largely unchanged in the urine, leading to high urinary concentrations . Beyond its direct antibacterial action, fosfomycin has also been reported to possess immunomodulatory properties, such as altering the production of pro-inflammatory cytokines, which may be a subject of further scientific inquiry . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70518-66-0

Molecular Formula

C9H21N4O6P

Molecular Weight

312.26 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid

InChI

InChI=1S/C6H14N4O2.C3H7O4P/c7-4(5(11)12)2-1-3-10-6(8)9;1-2-3(7-2)8(4,5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3H,1H3,(H2,4,5,6)/t4-;2-,3+/m00/s1

InChI Key

RCQYFRXCPSNFHM-JIEZGJTDSA-N

SMILES

CC1C(O1)P(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC1C(O1)P(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N

Other CAS No.

70518-66-0

Synonyms

arginine fosfomycin
arginine fosfomycin, (D)-isome

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic (PK) properties of fosfomycin that influence dosing regimens in different patient populations?

  • Methodological Answer : Fosfomycin’s PK is characterized by rapid renal excretion (90% eliminated unchanged), necessitating dose adjustments in renal impairment. For basic research, employ population PK modeling to assess variables like creatinine clearance and dialysis impact. Use non-compartmental analysis for bioavailability studies, particularly in neonates or patients undergoing renal replacement therapy (PIRRT) . Formulation differences (e.g., trometamol vs. calcium) also affect absorption and require comparative bioavailability trials with crossover designs .

Q. How can researchers analyze fosfomycin susceptibility data to address antimicrobial resistance (AMR) trends?

  • Methodological Answer : Use statistical tools like SPSS or R to stratify susceptibility data by specimen source (e.g., urine vs. blood) and apply Shapiro-Wilk tests for normality. Fisher’s exact test or chi-square analyses can identify associations between resistance patterns and clinical variables (e.g., hospital-acquired infections). Stratify by bacterial species (e.g., E. coli vs. P. aeruginosa) and integrate whole-genome sequencing to detect resistance genes (fosA, glpT mutations) .

Q. What experimental designs are optimal for evaluating fosfomycin’s synergy with other antibiotics?

  • Methodological Answer : Conduct checkerboard assays or time-kill curves to quantify fractional inhibitory concentration (FIC) indices against multidrug-resistant (MDR) pathogens. For in vivo validation, use murine infection models with controlled variables (e.g., inoculum size, immune status). Clinical trials should follow adaptive designs with pre-specified endpoints (e.g., microbiological eradication at 72 hours) and stratification by resistance profiles .

Advanced Research Questions

Q. How should dosing protocols for fosfomycin be optimized in critically ill patients undergoing continuous renal replacement therapy (CRRT)?

  • Methodological Answer : Perform therapeutic drug monitoring (TDM) using LC-MS/MS to measure plasma concentrations during CRRT. Develop physiologically based pharmacokinetic (PBPK) models incorporating dialysis parameters (e.g., effluent flow rate, filter type). Validate models with sparse sampling in ICU cohorts and adjust dosing intervals based on trough levels .

Q. What methodologies are effective for assessing fosfomycin’s tissue penetration in complex infections like bacterial prostatitis?

  • Methodological Answer : Use microdialysis or biopsy sampling to measure fosfomycin concentrations in target tissues (e.g., prostate). Compare with plasma levels to calculate penetration ratios. For non-invasive approaches, employ PET imaging with radiolabeled fosfomycin. Validate findings against clinical outcomes (e.g., symptom resolution in chronic prostatitis) .

Q. How can genomic and transcriptomic approaches elucidate fosfomycin resistance mechanisms in Escherichia coli?

  • Methodological Answer : Conduct whole-genome sequencing of resistant isolates to identify mutations in glpT (glycerol-3-phosphate transporter) or uhpT (hexose phosphate transporter). Use RNA-seq to analyze overexpression of efflux pumps (e.g., acrAB-tolC). Validate findings via CRISPR-Cas9 knockout models and minimum inhibitory concentration (MIC) comparisons .

Q. What analytical techniques are recommended for quantifying fosfomycin in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Utilize LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated fosfomycin). Validate assays per EMA guidelines for sensitivity (LLOQ: 1 mg/L in CSF) and specificity. For stability testing, assess freeze-thaw cycles and long-term storage at -80°C .

Contradictions and Limitations in Current Evidence

  • Dosing in Renal Replacement Therapy : highlights limited data for modern CRRT systems like GENIUSVR, contrasting with older studies recommending fixed dose reductions. Researchers must prioritize TDM in these populations .
  • Neonatal Pharmacokinetics : identifies gaps in neonatal CSF penetration data, necessitating population PK models with sparse sampling in multicenter cohorts .

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